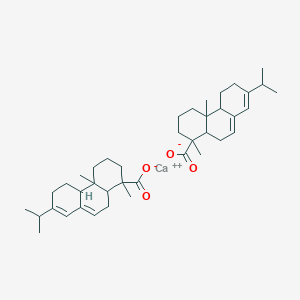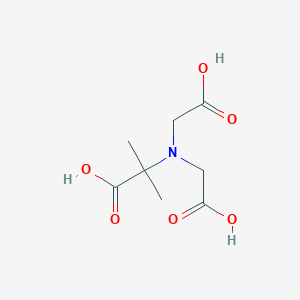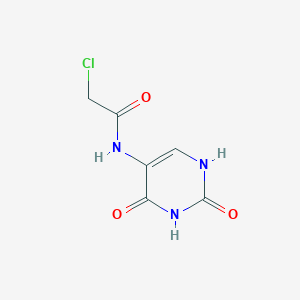![molecular formula C13H20N2O B228618 1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)
1-[2-(3-Methylphenoxy)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-Methylphenoxy)ethyl]piperazine, also known as MPEP, is a chemical compound that belongs to the piperazine family. It was first synthesized in the 1990s and has since been widely used in scientific research due to its unique properties.
科学研究应用
1-[2-(3-Methylphenoxy)ethyl]piperazine is mainly used in neuroscience research as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, anxiety, and addiction. 1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to block the effects of mGluR5 activation in animal models, leading to the discovery of its potential therapeutic applications in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.
作用机制
1-[2-(3-Methylphenoxy)ethyl]piperazine acts as a competitive antagonist of mGluR5 by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This prevents the activation of the receptor by glutamate, a neurotransmitter that binds to the receptor's orthosteric site. By blocking mGluR5 activation, 1-[2-(3-Methylphenoxy)ethyl]piperazine reduces the excitability of neurons and modulates synaptic plasticity, leading to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to improve cognitive function and reduce anxiety-like behavior in mice. It has also been shown to reduce the expression of inflammatory cytokines in the brain and spinal cord, suggesting its potential anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine.
实验室实验的优点和局限性
1-[2-(3-Methylphenoxy)ethyl]piperazine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific manipulation of this receptor in animal models. It is also relatively stable and can be easily synthesized in the lab. However, 1-[2-(3-Methylphenoxy)ethyl]piperazine has some limitations. For example, it has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on 1-[2-(3-Methylphenoxy)ethyl]piperazine. One direction is to investigate its potential therapeutic applications in neurological disorders, such as addiction and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the dopaminergic system. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine and its potential side effects.
合成方法
1-[2-(3-Methylphenoxy)ethyl]piperazine can be synthesized using a two-step process. The first step involves the reaction of 3-methylphenol with 2-chloroethylpiperazine in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromo-2-(3-methylphenoxy)ethane to obtain 1-[2-(3-Methylphenoxy)ethyl]piperazine. The purity of the final product can be improved through recrystallization or column chromatography.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-[2-(3-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-12-3-2-4-13(11-12)16-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 |
InChI 键 |
VFPRJDHZWDSDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
规范 SMILES |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

